tert-Butyl (4-bromo-2-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

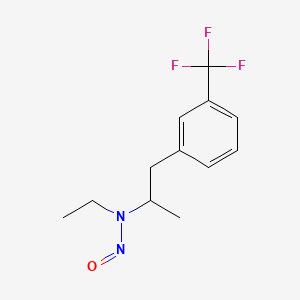

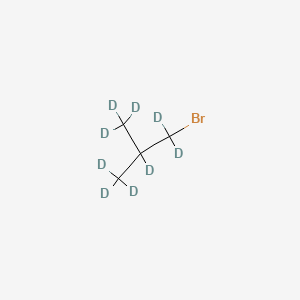

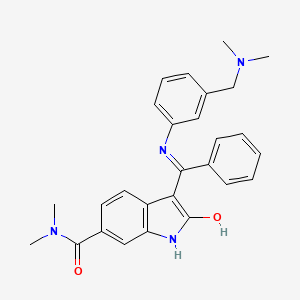

“tert-Butyl (4-bromo-2-nitrophenyl)carbamate” is a chemical compound with the molecular formula C11H13BrN2O4 . It is used in various chemical reactions due to its specific properties .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (NHCOO) attached to a tert-butyl group and a 4-bromo-2-nitrophenyl group . The presence of the bromo and nitro groups on the phenyl ring may influence the reactivity of the compound .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 317.14 . The compound’s InChI Code is 1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) .Scientific Research Applications

Synthesis of biologically active compounds: Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, a derivative, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).

Use in organic synthesis and rearrangements: The hetero-Cope rearrangement of tert-butyl-phenyl-tert-butylhydroxylamine leads to the synthesis of water-soluble nitroxides, demonstrating its application in creating new organic compounds (L. Marx & A. Rassat, 2002).

Diels-Alder reactions: Tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in Diels-Alder reactions, indicating its role in synthetic organic chemistry (A. Padwa et al., 2003).

Catalysis: Demonstrated use in DTBB-catalyzed lithiation reactions for synthesizing functionalized carbamates (Javier Ortiz et al., 1999).

Crystallographic and conformational analysis: Used in the study of molecular structures, as in the case of tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (Zhi-Ping Yang et al., 2021).

Reactivity studies: Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates have been used in the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles, showcasing its reactivity and utility in synthesizing heterocyclic compounds (D. Brugier et al., 2001).

Deprotection studies: Aqueous phosphoric acid has been employed as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating its role in selective synthetic processes (Bryan Li et al., 2006).

Protected amines synthesis: Utilized in a one-pot Curtius rearrangement for producing tert-butyl carbamates, indicating its application in the synthesis of protected amines (H. Lebel & Olivier Leogane, 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNWXMPJVPVLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680512 |

Source

|

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327046-79-7 |

Source

|

| Record name | tert-Butyl (4-bromo-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)

![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydrochromen-4-one](/img/structure/B566148.png)